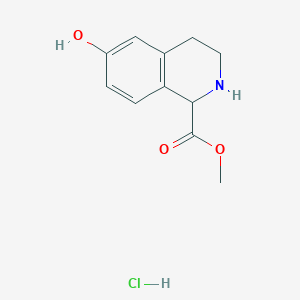

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

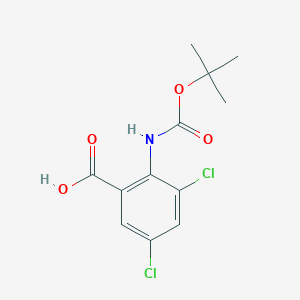

“Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride” is a compound with the IUPAC name “methyl 1,2,3,4-tetrahydro-6-isoquinolinecarboxylate hydrochloride”. It has a molecular weight of 227.69 and an InChI code of 1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H .

Synthesis Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular structure of “Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride” is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is a common structural motif in various natural and non-natural compounds with intriguing biological properties .Aplicaciones Científicas De Investigación

Neuropharmacology

This compound has been studied for its potential effects on the central nervous system. It may serve as a precursor or a modulator in the synthesis of neuroactive molecules or drugs designed to target neurological pathways . Research suggests that analogs of tetrahydroisoquinoline could have applications in treating neurodegenerative disorders due to their biological activities .

Synthetic Organic Chemistry

As an intermediate in organic synthesis, this compound can be used to construct complex molecular structures. It’s particularly useful in the synthesis of various isoquinoline alkaloids, which have significant medicinal properties .

Medicinal Chemistry

The structural motif of tetrahydroisoquinoline is present in many natural products with medicinal properties. This compound, therefore, is valuable for the design and development of new drugs, including those with antitumor, antimicrobial, and cardiovascular activities .

Chemical Biology

In chemical biology, this compound could be used to study protein-ligand interactions within cells. Its structure allows it to bind to various biological targets, which can be useful in understanding cellular processes and identifying potential therapeutic targets .

Material Science

The compound’s properties may be explored for creating new materials with specific optical or electronic characteristics. Its molecular structure could be a component in the development of organic semiconductors or other advanced materials .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectroscopy for the detection and quantification of various substances .

Environmental Science

Research into the environmental fate of tetrahydroisoquinoline derivatives, including this compound, can provide insights into their biodegradation and potential environmental impacts .

Pharmacodynamics

The compound can be used to study the pharmacokinetics and pharmacodynamics of drugs. It may help in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Hydrochloride, also known as (+/-)-7-hydroxy-1,2,3,4-tetrahydro-3-isoquinoline-4-carboxylic acid methyl ester hcl, is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq-based compounds interact with their targets to exert their biological activities . The interaction could involve binding to the target, leading to changes in the target’s function or structure.

Biochemical Pathways

Given the broad biological activities of thiq-based compounds, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the broad biological activities of thiq-based compounds, it can be inferred that the compound could have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDVRGIRDFSOGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374945 |

Source

|

| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672310-19-9 |

Source

|

| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)